5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and an oxetane ring attached to a piperidine moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Attachment of the Oxetane Ring: The oxetane ring can be introduced through a nucleophilic substitution reaction involving an oxetane derivative and a suitable leaving group.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, leading to the formation of debrominated derivatives.
Substitution: The bromine atom at the 5th position of the pyrimidine ring can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Major Products Formed
Oxidation: N-oxides of the piperidine moiety.
Reduction: Debrominated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(oxetan-3-yloxy)pyrimidine-4,6-d2: A deuterated analog with similar structural features.
5-Bromo-2-(piperazin-1-yl)pyrimidine: A compound with a piperazine ring instead of a piperidine ring.
5-Bromo-2-(oxetan-3-yloxy)pyrimidine: A compound lacking the piperidine moiety.
Uniqueness
5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to the presence of both the oxetane and piperidine rings, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16BrN3O2 |
---|---|
Molecular Weight |
314.18 g/mol |
IUPAC Name |
5-bromo-2-[1-(oxetan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C12H16BrN3O2/c13-9-5-14-12(15-6-9)18-11-1-3-16(4-2-11)10-7-17-8-10/h5-6,10-11H,1-4,7-8H2 |
InChI Key |
OMIJBYKINQYJHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C3COC3 |
Origin of Product |
United States |
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